5-Chloro-8-methoxyquinazolin-2-amine
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Overview
Description
5-Chloro-8-methoxyquinazolin-2-amine is a chemical compound with the molecular formula C9H8ClN3O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and significant applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 5-Chloro-8-methoxyquinazolin-2-amine can be achieved through various synthetic routes. One common method involves the chlorination of 8-aminoquinoline amides using an oxidant-free electrochemical process at ambient temperature . This method allows for regioselective chlorination, making it an efficient approach for producing the desired compound. Additionally, traditional synthetic methods for quinazoline derivatives, such as Aza-reaction, microwave-assisted reaction, metal-mediated reaction, and ultrasound-promoted reaction, can also be employed .
Chemical Reactions Analysis
5-Chloro-8-methoxyquinazolin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized to form quinazoline N-oxides or reduced to yield corresponding amines. Substitution reactions, such as halogenation, can introduce different functional groups into the quinazoline ring, leading to the formation of various derivatives .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other quinazoline derivatives with diverse biological activities . In biology and medicine, quinazoline derivatives, including 5-Chloro-8-methoxyquinazolin-2-amine, have shown promise as anticancer agents, antibacterial agents, and anti-inflammatory agents . These compounds have been investigated for their ability to inhibit specific molecular targets and pathways involved in various diseases .
Mechanism of Action
The mechanism of action of 5-Chloro-8-methoxyquinazolin-2-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to exert their effects by inhibiting enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them effective anticancer agents . The presence of electron-withdrawing groups in the quinazoline ring enhances their biological activity .
Comparison with Similar Compounds
5-Chloro-8-methoxyquinazolin-2-amine can be compared with other quinazoline derivatives, such as 5-Chloro-8-methoxyquinazolin-4-amine and 5-Chloro-8-methoxyquinazolin-6-amine . While these compounds share a similar quinazoline core structure, their unique substituents at different positions on the ring contribute to variations in their biological activities and pharmacological properties . The presence of the methoxy group at the 8-position and the chloro group at the 5-position in this compound distinguishes it from other derivatives and influences its specific interactions with molecular targets .
Properties
IUPAC Name |
5-chloro-8-methoxyquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-7-3-2-6(10)5-4-12-9(11)13-8(5)7/h2-4H,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPXWNIZWYCQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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